N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
CAS No. |
876-96-0 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O3/c1-7-4(10)3-2-8-6(12)9-5(3)11/h2H,1H3,(H,7,10)(H2,8,9,11,12) |
InChI Key |
XCXOWNJENHBRDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of methylamine with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dihydropyrimidine compounds .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit antimicrobial properties. For instance, a study highlighted the synthesis of various derivatives that showed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications on the pyrimidine ring could enhance efficacy against specific pathogens .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Various derivatives have been synthesized and tested against multiple cancer cell lines. For example:
- A derivative demonstrated potent cytotoxicity against human breast cancer cells (MCF-7) with an IC₅₀ value of 5.71 µM .
- Another study revealed that certain modifications led to enhanced apoptosis in cancer cells, suggesting a mechanism involving the induction of programmed cell death .
Neuroprotective Effects
The neuroprotective properties of N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have also been explored. Some compounds in this class showed promise in preclinical models for conditions such as Alzheimer's disease and epilepsy. For instance, certain analogs exhibited anticonvulsant activity in animal models .
Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Studies indicate that N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can inhibit the growth of various plant pathogens and pests. The mechanism often involves disrupting metabolic pathways essential for pathogen survival .
Polymer Chemistry
In materials science, N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine has been utilized in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism by which N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural and Functional Differences
N1 Substitution
- The methyl group in the target compound () provides steric simplicity compared to bulkier substituents like biphenylmethyl (10n, 10o) or cyclohexyl (6a) . Smaller N1 groups may enhance metabolic stability but reduce target affinity in some cases.
C5 Modifications
- Carboxamide vs.
- Fluorobenzyl (compound 53, ) introduces hydrophobicity and electronic effects (via fluorine), improving RNase H inhibition but lowering synthetic yield (28%) .
C6 Functionalization
- Amino groups (e.g., benzylamino in 10n, ethylamino in 53) enhance HIV inhibition but require multi-step synthesis . The target compound lacks C6 substitution, simplifying synthesis but possibly reducing potency.
Thioxo vs. Oxo
Biological Activity
N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (often referred to as MTDTP) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H6N2O4
- Molecular Weight : 170.12 g/mol
- CAS Number : 14383-42-7
Antibacterial Activity
Research indicates that MTDTP exhibits significant antibacterial properties. A study assessing various pyrimidine derivatives found that compounds similar to MTDTP demonstrated potent activity against a range of bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
MTDTP has been evaluated for its anticancer potential. The compound's mechanism appears to involve the inhibition of specific metabolic pathways critical for cancer cell proliferation:
- Case Study : In vitro studies demonstrated that MTDTP significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the range of 10–20 µM.
The biological activity of MTDTP can be attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and metabolism. Specifically, it is proposed that MTDTP interacts with enzymes like dihydropyrimidine dehydrogenase (DPD), which plays a crucial role in the catabolism of pyrimidines.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | High | 8–32 µg/mL | |
| Anticancer | Moderate | 10–20 µM |
Case Studies
-
Antibacterial Efficacy :
- A study conducted on various pyrimidine derivatives highlighted that MTDTP analogs showed superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics.
-
Anticancer Studies :
- In a controlled experiment involving human breast cancer cells (MCF-7), MTDTP treatment resulted in a 50% reduction in cell viability after 48 hours, indicating its potential as a chemotherapeutic agent.
Safety and Toxicology
While MTDTP shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, MTDTP exhibits low toxicity profiles; however, further studies are needed to establish comprehensive safety data.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
